

Synthesis and Commercial Availability of L-Valine-d1: A Technical Guide

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Compound of Interest

Compound Name: L-Valine-d1

Cat. No.: B1642996

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of **L-Valine-d1**, a deuterated form of the essential amino acid L-valine. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for metabolic research, tracer studies, and as internal standards in quantitative analyses.

Introduction

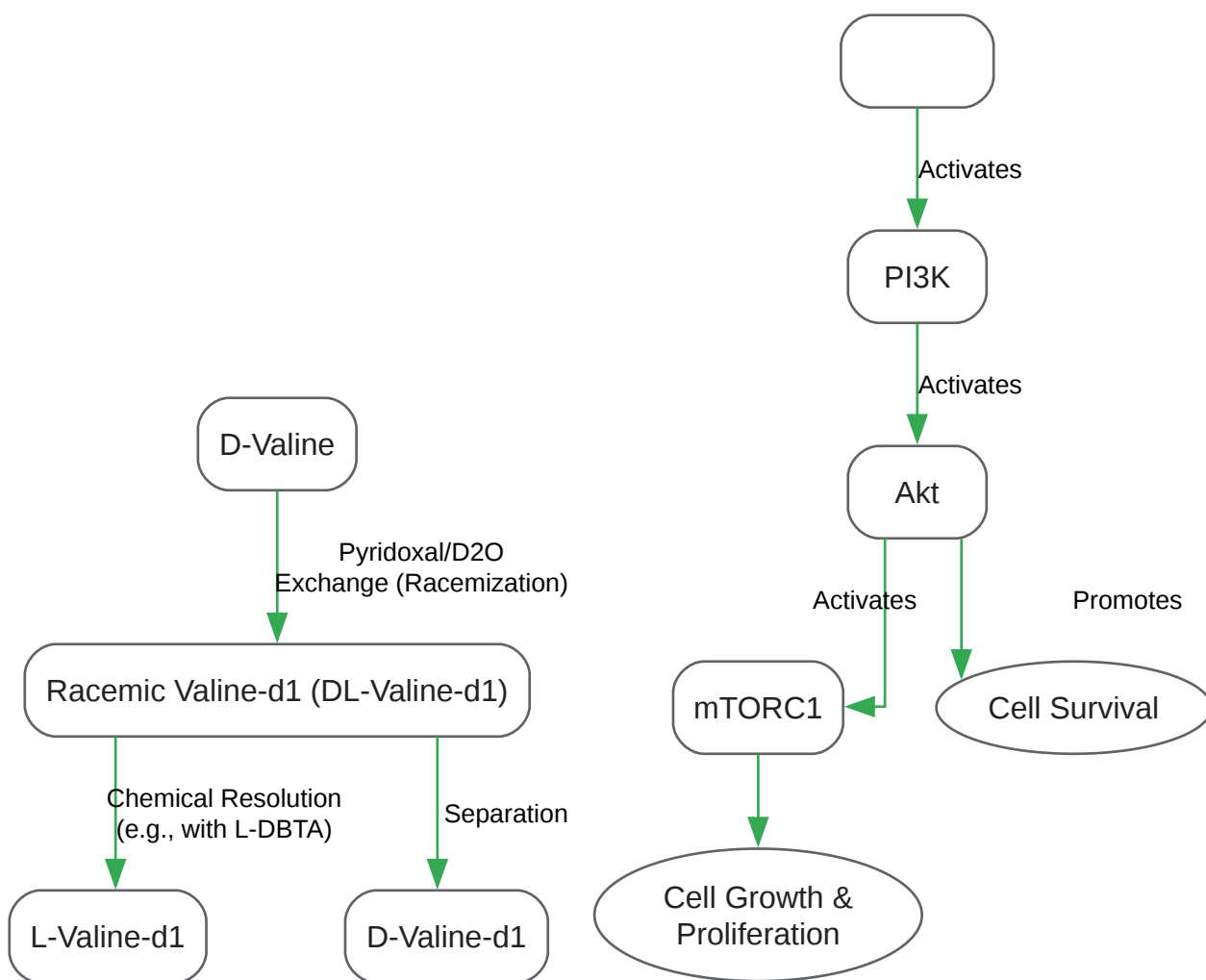
L-Valine, a branched-chain amino acid (BCAA), is integral to numerous physiological processes, including protein synthesis, muscle metabolism, and immune function. Its deuterated isotopologue, **L-Valine-d1**, serves as a valuable tool in metabolic research, allowing for the tracing of valine's metabolic fate and its role in various signaling pathways without the use of radioactive isotopes. The incorporation of deuterium at the alpha-carbon position provides a stable isotopic label for detection by mass spectrometry and NMR spectroscopy.

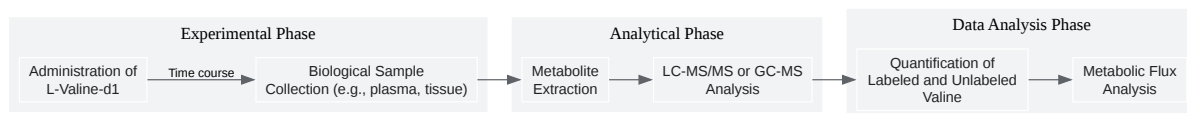
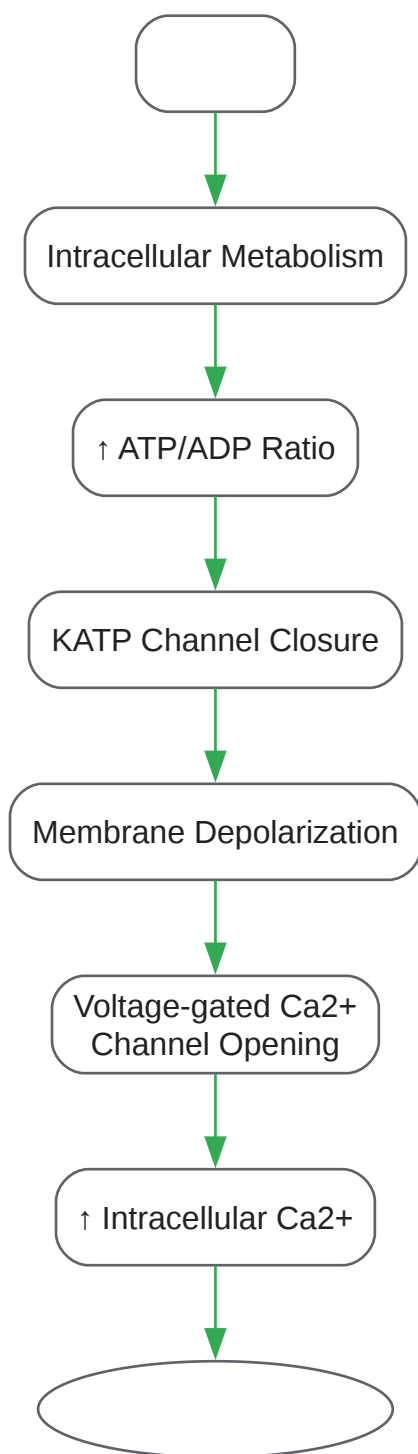
Synthesis of L-Valine-d1

The enantioselective synthesis of **L-Valine-d1** presents a significant challenge. Based on available literature, a feasible synthetic strategy involves the deuteration of a valine precursor followed by chiral resolution. A key method identified for the introduction of deuterium at the alpha-position is the pyridoxal-catalyzed H/D exchange reaction.

Proposed Synthetic Pathway

A plausible pathway for the synthesis of **L-Valine-d1** is outlined below. This strategy leverages a racemizing deuteration reaction followed by a chemical resolution step to isolate the desired L-enantiomer.





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